

An In-depth Technical Guide to the Spectroscopic Data of **CISTULATE**

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Compound of Interest

Compound Name: **CISTULATE**

Cat. No.: **B1594370**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **CISTULATE**, scientifically known as methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate. Due to the limited availability of publicly accessible, experimentally-derived spectra for this specific compound, this document presents a compilation of expected spectroscopic values based on the analysis of structurally similar bicyclic monoterpenoid esters. Detailed, generalized experimental protocols for acquiring such data are also provided.

Chemical Structure and Properties

- IUPAC Name: methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate
- Synonyms: **CISTULATE**, Methyl camphenoate
- CAS Number: 52557-97-8
- Molecular Formula: $C_{11}H_{18}O_2$
- Molecular Weight: 182.26 g/mol

Structure:

Figure 1: 2D representation of the **CISTULATE** molecule.

Spectroscopic Data

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **CISTULATE**.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 3.65	s	3H	-OCH ₃ (Ester methyl)
~ 2.50	d	1H	H at C2 (α to carbonyl)
~ 2.20	m	1H	Bridgehead H
~ 1.80 - 1.20	m	7H	Bicyclic ring protons (CH, CH ₂)
~ 1.10	s	3H	gem-dimethyl CH ₃
~ 1.05	s	3H	gem-dimethyl CH ₃

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~ 175.0	C	C=O (Ester carbonyl)
~ 51.5	CH ₃	-OCH ₃ (Ester methyl)
~ 50.0	C	Quaternary C3 (gem-dimethyl)
~ 48.0	CH	C2 (α to carbonyl)
~ 45.0 - 25.0	CH, CH ₂	Bicyclic ring carbons
~ 25.0	CH ₃	gem-dimethyl CH ₃
~ 23.0	CH ₃	gem-dimethyl CH ₃

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2960 - 2870	Strong	C-H stretch (alkane)
~ 1735	Strong	C=O stretch (ester)
~ 1470 - 1450	Medium	C-H bend (alkane)
~ 1200 - 1150	Strong	C-O stretch (ester)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Ratio	Relative Intensity	Assignment
182	Medium	[M] ⁺ (Molecular ion)
151	Medium	[M - OCH ₃] ⁺
123	Strong	[M - COOCH ₃] ⁺
95	Very Strong	Fragmentation of the bicyclic ring
81	Strong	Further fragmentation of the bicyclic structure

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

- **CISTULATE** sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
- Deuterated chloroform (CDCl₃)
- 5 mm NMR tubes

- Pipettes
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Dissolve the **CISTULATE** sample in approximately 0.6 mL of CDCl_3 in a clean, dry vial.
- Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube.
- Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Lock and shim the instrument to ensure a homogeneous magnetic field.
 - Acquire the ^1H NMR spectrum using standard parameters (e.g., 32 scans, 1-second relaxation delay).
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence (e.g., 1024 scans, 2-second relaxation delay).
- Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H , δ 77.16 ppm for ^{13}C).



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Figure 2: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **CISTULATE** sample (1-2 drops)
- FTIR spectrometer with a liquid sample holder (e.g., NaCl or KBr plates)
- Pipette

Procedure:

- Background Scan: Record a background spectrum of the clean, empty sample holder.
- Sample Application: Place a drop of the neat liquid **CISTULATE** sample onto one of the salt plates and carefully place the second plate on top to create a thin film.
- Acquisition: Place the sample holder in the spectrometer and acquire the IR spectrum, typically over a range of 4000-400 cm^{-1} .
- Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

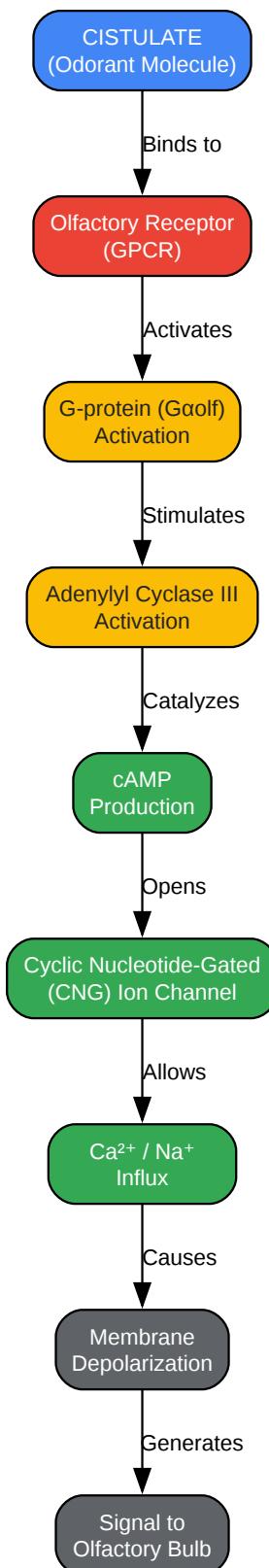
- **CISTULATE** sample
- Mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).
- Volatile solvent (e.g., dichloromethane or ethyl acetate)
- Vial and syringe for sample introduction

Procedure:

- Sample Preparation: Prepare a dilute solution of the **CISTULATE** sample in a volatile solvent.
- Instrument Setup: Tune the mass spectrometer using a standard calibration compound. Set the ionization mode to Electron Ionization (EI) with a standard energy of 70 eV.
- Injection: Inject the sample into the GC-MS system. The GC will separate the compound from the solvent and any impurities before it enters the mass spectrometer.
- Data Acquisition: Acquire the mass spectrum, scanning a suitable mass range (e.g., m/z 40-300).
- Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Representative Signaling Pathway: Olfactory Transduction

As **CISTULATE** is primarily used as a fragrance ingredient, a relevant biological interaction is its detection by olfactory receptors in the nasal epithelium. While a specific receptor for **CISTULATE** has not been identified, the general mechanism of olfactory signal transduction provides a logical framework for its potential biological activity.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of CISTULATE]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1594370#spectroscopic-data-nmr-ir-ms-of-cistulate\]](https://www.benchchem.com/product/b1594370#spectroscopic-data-nmr-ir-ms-of-cistulate)

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